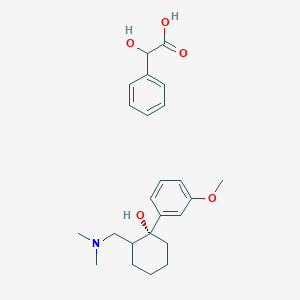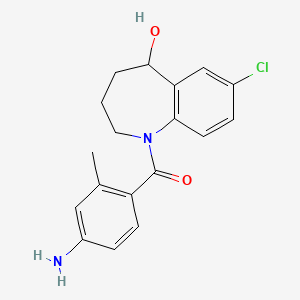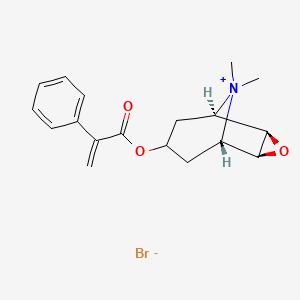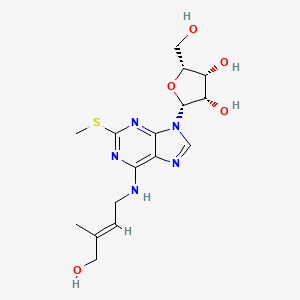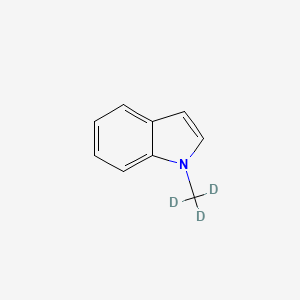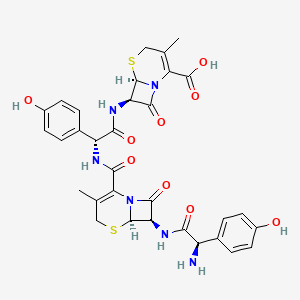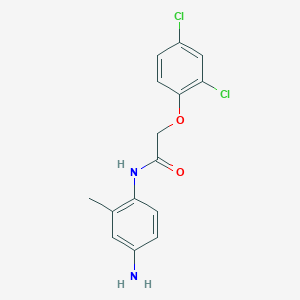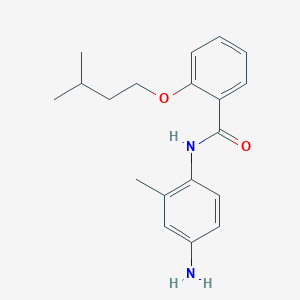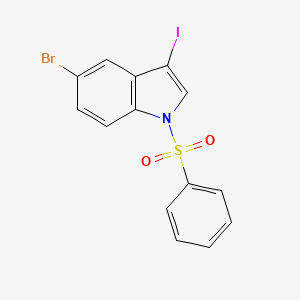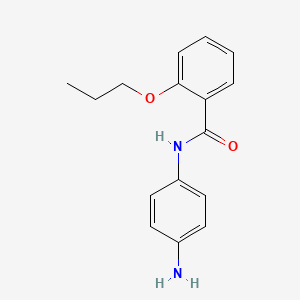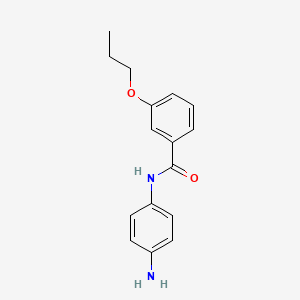
N-(4-Aminophenyl)-3-propoxybenzamide
説明
N-(4-Aminophenyl)-3-propoxybenzamide is an organic compound with the chemical formula C₁₃H₁₃N₃O . It is a white solid, and its molecular weight is approximately 227.27 g/mol . The compound exhibits a floral odor and is sparingly soluble in cold water but soluble in hot water .
Synthesis Analysis
The synthesis of N-(4-Aminophenyl)-3-propoxybenzamide involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds, substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides , are then further treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives. The structure of the synthesized compound is confirmed through IR, 1H NMR, 13C NMR, and mass spectral data .
Molecular Structure Analysis
The molecular structure of N-(4-Aminophenyl)-3-propoxybenzamide has been studied using Density Functional Theory (DFT) . The vibrational modes of the compound have been experimentally analyzed, and potential energy distribution (PED) of these modes has been determined. Additionally, natural bond orbital (NBO) analysis reveals charge delocalization within the molecule. The molecular electrostatic potential (MEP) map highlights active regions of charge distribution. Dielectric studies provide insights into the compound’s behavior. Notably, hydrogen bonding occurs between the C≡N group of the compound and the –OH group .
Chemical Reactions Analysis
N-(4-Aminophenyl)-3-propoxybenzamide can undergo various chemical reactions, including N-glucuronidation and N-oxidation . N-glucuronidation inactivates and excretes the compound, competing with N-oxidation. The latter process is implicated in the compound’s carcinogenic effects. Exposure to this compound can occur through contact with chemical dyes and inhalation of cigarette smoke. It is associated with bladder cancer due to DNA damage .
Physical And Chemical Properties Analysis
科学的研究の応用
Advanced Oxidation Processes in Environmental Science
Advanced Oxidation Processes (AOPs) are used for the degradation of recalcitrant compounds in environmental science, including pharmaceuticals like acetaminophen. Research in this area focuses on understanding the degradation pathways, by-products, and biotoxicity of these compounds. Such studies are crucial for enhancing the degradation of persistent pollutants in water treatment systems. The insights from these studies could be applied to similar compounds, including N-(4-Aminophenyl)-3-propoxybenzamide, to understand their environmental impact and degradation behaviors (Qutob et al., 2022).
Analytical Techniques in Biomarker Analysis
Analytical techniques play a vital role in the detection and quantification of chemical compounds in biological samples. For instance, the analysis of biomarkers for assessing the risk of cancer involves advanced methods like liquid chromatography-mass spectrometry (LC-MS). These methods are applicable in the research of various compounds, including N-(4-Aminophenyl)-3-propoxybenzamide, for understanding their biological roles and potential health impacts (Chen et al., 2018).
Antioxidant Activity Assessment
The study of antioxidants and their effects is significant across different fields. Various assays like ORAC, HORAC, and DPPH are used to determine the antioxidant activity of compounds. This research area might include the evaluation of N-(4-Aminophenyl)-3-propoxybenzamide for its potential antioxidant properties, contributing to its applications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Synthesis and Industrial Applications
Research on synthetic routes and industrial applications of pharmaceutical compounds is crucial for drug development. Studies focusing on the synthesis of compounds like rivaroxaban and its intermediates highlight the importance of identifying efficient, scalable synthetic methods. Similar research could be conducted on N-(4-Aminophenyl)-3-propoxybenzamide to optimize its synthesis for potential pharmaceutical applications (Zhang Fu-li, 2012).
特性
IUPAC Name |
N-(4-aminophenyl)-3-propoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-10-20-15-5-3-4-12(11-15)16(19)18-14-8-6-13(17)7-9-14/h3-9,11H,2,10,17H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFIVMDYKOXBPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-3-propoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



